molecular formula C5H6F3N3S B8744010 4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol CAS No. 68744-69-4

4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B8744010
CAS No.: 68744-69-4
M. Wt: 197.18 g/mol
InChI Key: VOBWXEYGDSSTAW-UHFFFAOYSA-N
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Description

4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a trifluoromethyl group at the 5-position, an ethyl group at the 4-position, and a thiol group at the 3-position of the triazole ring. The incorporation of fluorine atoms and sulfur-containing groups into the triazole ring imparts unique chemical and biological properties to this compound, making it of significant interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with trifluoroacetic acid and elemental sulfur can lead to the formation of the desired triazole compound . The reaction typically requires heating and the use of a suitable solvent, such as ethanol or acetonitrile, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and yields. The choice of solvents and purification techniques, such as recrystallization or chromatography, is crucial to obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to the inhibition of enzymatic activity or disruption of protein function. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-amino-4H-1,2,4-triazole-3-thiol: Similar structure but with an amino group instead of an ethyl group.

    5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group instead of a trifluoromethyl group.

    1H-1,2,4-triazole-3-thiol: Lacks the ethyl and trifluoromethyl substituents.

Uniqueness

4-ethyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the ethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethyl group provides additional steric and electronic effects that influence its reactivity and interactions with biological targets .

Properties

CAS No.

68744-69-4

Molecular Formula

C5H6F3N3S

Molecular Weight

197.18 g/mol

IUPAC Name

4-ethyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C5H6F3N3S/c1-2-11-3(5(6,7)8)9-10-4(11)12/h2H2,1H3,(H,10,12)

InChI Key

VOBWXEYGDSSTAW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C(F)(F)F

Origin of Product

United States

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